molecular formula C6H7N3O B6236680 2H,3H,4H-pyrazino[2,3-b][1,4]oxazine CAS No. 1781121-38-7

2H,3H,4H-pyrazino[2,3-b][1,4]oxazine

Cat. No.: B6236680
CAS No.: 1781121-38-7
M. Wt: 137.14 g/mol
InChI Key: NDTSIDOTKVWMRI-UHFFFAOYSA-N
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Description

2H,3H,4H-pyrazino[2,3-b][1,4]oxazine is an organic compound with the molecular formula C6H7N3O. It is a heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H-pyrazino[2,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dihydroxymethylamine with formaldehyde at lower temperatures to form an intermediate, which then undergoes cyclization at elevated temperatures to form the oxazine ring . Another method involves the use of activated manganese dioxide as an oxidant in toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring safety and environmental compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H-pyrazino[2,3-b][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction may yield dihydro-derivatives.

Mechanism of Action

The mechanism of action of 2H,3H,4H-pyrazino[2,3-b][1,4]oxazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H,3H,4H-pyrazino[2,3-b][1,4]oxazine is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

1781121-38-7

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine

InChI

InChI=1S/C6H7N3O/c1-2-9-6-5(7-1)8-3-4-10-6/h1-2H,3-4H2,(H,7,8)

InChI Key

NDTSIDOTKVWMRI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC=CN=C2N1

Purity

95

Origin of Product

United States

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